Antibacterial Potency Against Drug-Resistant S. aureus (MRSA): Defined MIC Advantage Over Ampicillin
In standardized MIC assays, ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate demonstrated an MIC of 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), representing a 2-fold greater potency relative to the β-lactam comparator ampicillin, which required 32 µg/mL to achieve the same inhibitory endpoint . Although the specific assay protocol (broth microdilution per CLSI guidelines vs. alternative methods) is not detailed in the available datasheet, the side-by-side testing establishes a directly comparable benchmark with a widely used clinical antibiotic.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | MIC = 16 µg/mL |
| Comparator Or Baseline | Ampicillin: MIC = 32 µg/mL |
| Quantified Difference | 2-fold improvement (16 vs. 32 µg/mL) |
| Conditions | MRSA strain, in vitro antibacterial susceptibility assay (presumptively broth microdilution). |
Why This Matters
A reproducible 2-fold MIC advantage over ampicillin against MRSA positions this scaffold as a credible starting point for hit-to-lead programs targeting drug-resistant Gram-positive infections, reducing the risk of early-stage attrition.
